Gly-Ser-Arg

Description

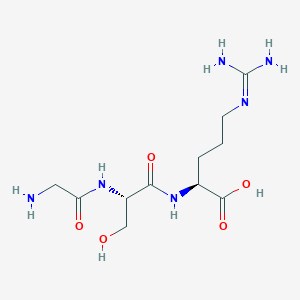

Structure

3D Structure

Properties

CAS No. |

85530-46-7 |

|---|---|

Molecular Formula |

C11H22N6O5 |

Molecular Weight |

318.33 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C11H22N6O5/c12-4-8(19)16-7(5-18)9(20)17-6(10(21)22)2-1-3-15-11(13)14/h6-7,18H,1-5,12H2,(H,16,19)(H,17,20)(H,21,22)(H4,13,14,15)/t6-,7-/m0/s1 |

InChI Key |

YOBGUCWZPXJHTN-BQBZGAKWSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)CN)CN=C(N)N |

Canonical SMILES |

C(CC(C(=O)O)NC(=O)C(CO)NC(=O)CN)CN=C(N)N |

Origin of Product |

United States |

Structural and Conformational Determinants of Gly Ser Arg Peptides

Conformational Flexibility and Rotational Dynamics of the Gly-Ser-Arg Tripeptide

The Gly-Ser-Arg (GSR) sequence is a component of various biologically significant peptides, including a fragment of the laminin (B1169045) B1 chain, Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (P11 peptide). nih.gov The conformational flexibility of such peptides is crucial for their interaction with other molecules. The rotational dynamics of spin labels attached to these peptides can be studied using techniques like electron paramagnetic resonance (EPR). nih.gov For instance, the nanosecond-scale rotational dynamics of a nitroxide spin label attached to a cysteine residue in a peptide containing the Gly-Ser-Arg sequence are influenced by interactions with the peptide backbone. nih.gov

Contribution of Glycine (B1666218), Serine, and Arginine Residues to Peptide Secondary and Tertiary Structures

The individual amino acids—glycine, serine, and arginine—each impart unique properties that influence the secondary and tertiary structures of peptides and proteins.

Glycine (Gly) , the simplest amino acid with a hydrogen atom as its side chain, provides significant conformational flexibility to a peptide chain. khanacademy.org This lack of a bulky side chain allows for a wider range of main-chain conformations, which is why glycine is often found in turns and flexible loops within proteins. nih.govwikipedia.org

Serine (Ser) is a polar, uncharged amino acid containing a hydroxyl group in its side chain. khanacademy.org This hydroxyl group can form hydrogen bonds, which are crucial for stabilizing secondary structures like alpha-helices and beta-sheets, as well as tertiary protein structures. wikipedia.org Serine residues are often found on the surface of proteins where they can interact with the aqueous environment.

Arginine (Arg) is a basic amino acid with a positively charged guanidinium (B1211019) group at physiological pH. khanacademy.org This charged side chain allows arginine to participate in electrostatic interactions, or salt bridges, with negatively charged residues like aspartic acid or glutamic acid. These interactions can be critical for stabilizing the tertiary structure of a protein. testbook.com The bulky and charged nature of the arginine side chain also influences its preferred locations within protein structures.

The combination of these residues in the Gly-Ser-Arg sequence results in a motif with a balance of flexibility (from glycine), hydrogen-bonding capability (from serine), and the potential for strong electrostatic interactions (from arginine).

Role of Gly-Ser-Arg in Protein Linker Regions and Inter-Domain Interactions

The Gly-Ser-Arg sequence and similar motifs are frequently found in linker regions of proteins, which connect different functional domains. semanticscholar.orgresearchgate.net These linkers can be flexible, allowing for the connected domains to move relative to each other, or they can adopt more rigid structures to hold domains in a specific orientation. The properties of the amino acids in the linker, such as those in Gly-Ser-Arg, dictate the linker's characteristics. For example, glycine-serine rich linkers are often used in recombinant proteins to connect different protein domains due to their flexibility and ability to promote proper folding. oapi.int

The Gly-Ser-Arg sequence can also be directly involved in inter-domain interactions. Repeats of Gly-Ser-Arg (GSR) are found in the C-terminal extremity of plectin, a large protein that links different components of the cytoskeleton. researchgate.net These GSR repeats, along with other domains, mediate the interaction of plectin with intermediate filament proteins like desmin and vimentin. researchgate.net The basic nature of the arginine residue in the GSR motif can contribute to binding with acidic regions of other proteins. researchgate.net

Furthermore, the Gly-Ser-Arg sequence is part of a larger peptide sequence, Tyr-Ile-Gly-Ser-Arg (YIGSR), derived from the laminin B1 chain, which is a crucial component of the basement membrane. nih.govnih.gov This sequence is recognized by the 67 kDa laminin receptor and plays a role in cell adhesion, demonstrating a direct involvement in protein-protein interactions at the cellular level. nih.govnih.govepfl.ch

Table 1: Properties of Amino Acids in the Gly-Ser-Arg Tripeptide This interactive table provides a summary of the key properties of Glycine, Serine, and Arginine.

| Amino Acid | One-Letter Code | Three-Letter Code | Side Chain Properties | Typical Role in Protein Structure |

|---|---|---|---|---|

| Glycine | G | Gly | Nonpolar, smallest size | Provides conformational flexibility, often found in turns. khanacademy.org |

| Serine | S | Ser | Polar, uncharged, contains a hydroxyl group | Forms hydrogen bonds, involved in phosphorylation. khanacademy.org |

| Arginine | R | Arg | Basic, positively charged | Forms salt bridges, involved in electrostatic interactions. khanacademy.org |

Biosynthetic and Degradative Pathways of Constituent Amino Acids Glycine, Serine, and Arginine

Enzymatic Pathways for Glycine (B1666218) Biosynthesis and Degradation

Glycine, the simplest amino acid, is considered non-essential in humans as it can be synthesized by the body. wikipedia.org Its production and degradation are controlled by several key enzymatic pathways.

Biosynthesis: Glycine can be synthesized through multiple routes:

From Serine: The primary pathway for glycine biosynthesis is the conversion from the amino acid serine. This reaction is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which requires pyridoxal (B1214274) phosphate (B84403) and tetrahydrofolate (THF) as cofactors. wikipedia.orgnih.gov In this reversible reaction, serine is converted to glycine, and THF is converted to 5,10-methylenetetrahydrofolate (CH2-THF). nih.govresearchgate.net This process is compartmentalized, occurring in both the cytosol (via SHMT1) and mitochondria (via SHMT2). nih.gov

From Threonine: Glycine can also be produced from threonine through the action of threonine dehydrogenase and 2-amino-3-ketobutyrate lyase. metabolon.com

From Choline (B1196258): The breakdown of choline can lead to glycine formation. metabolon.comwalshmedicalmedia.com This process involves the conversion of choline to betaine, which then donates methyl groups, eventually leading to the formation of sarcosine. Sarcosine can then be converted to glycine. walshmedicalmedia.com

From Glyoxylate (B1226380): Glycine can be synthesized from glyoxylate via a transamination reaction with alanine. metabolon.com

Degradation: Glycine is catabolized through three main pathways: wikipedia.orgnih.gov

Glycine Cleavage System (GCS): This is the major pathway for glycine degradation in animals. nih.govnih.gov The GCS is a mitochondrial multi-enzyme complex that breaks down glycine into carbon dioxide (CO2), ammonia (B1221849) (NH4+), and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. wikipedia.orgwalshmedicalmedia.com When this system runs in reverse, it can synthesize glycine and is sometimes referred to as glycine synthase. wikipedia.orgnih.gov

Conversion to Serine: The reversible reaction catalyzed by serine hydroxymethyltransferase (SHMT) can also function in glycine degradation by converting glycine back into serine. wikipedia.orgwikipathways.org The resulting serine can then be metabolized to pyruvate (B1213749) by the enzyme serine dehydratase. wikipedia.orgnih.gov

Conversion to Glyoxylate: Glycine can be converted to glyoxylate by the peroxisomal enzyme D-amino acid oxidase. nih.govwikipathways.org The glyoxylate is then typically oxidized to oxalate (B1200264) by lactate (B86563) dehydrogenase. wikipedia.orgnih.gov

| Pathway | Process | Key Enzyme(s) | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|---|

| Biosynthesis | From Serine | Serine Hydroxymethyltransferase (SHMT) | Serine, Tetrahydrofolate | Glycine, 5,10-Methylene-THF | wikipedia.orgnih.gov |

| From Threonine | Threonine Dehydrogenase, 2-amino-3-ketobutyrate lyase | Threonine | Glycine | metabolon.com | |

| From Choline | Choline Dehydrogenase, Sarcosine Dehydrogenase, etc. | Choline | Glycine | metabolon.comwalshmedicalmedia.com | |

| From Glyoxylate | Alanine-glyoxylate aminotransferase | Glyoxylate, Alanine | Glycine | metabolon.com | |

| Degradation | Glycine Cleavage System | Glycine Decarboxylase Complex (GDC) | Glycine, Tetrahydrofolate | CO2, NH4+, 5,10-Methylene-THF | nih.govnih.gov |

| Conversion to Serine | Serine Hydroxymethyltransferase (SHMT), Serine Dehydratase | Glycine | Pyruvate | wikipedia.orgnih.gov | |

| Conversion to Glyoxylate | D-amino acid oxidase | Glycine | Glyoxylate | nih.govwikipathways.org |

Serine Biosynthesis from 3-Phosphoglycerate (B1209933) and its Catabolism

L-serine is a non-essential amino acid critical for the synthesis of proteins, lipids, and other amino acids like glycine and cysteine. nih.govnih.gov

Biosynthesis (Phosphorylated Pathway): The primary route for de novo L-serine synthesis in humans is the "phosphorylated pathway," which utilizes an intermediate from glycolysis. nih.govnhri.org.tw This pathway involves three enzymatic steps:

Oxidation of 3-Phosphoglycerate (3-PG): The pathway begins with the glycolytic intermediate 3-phosphoglycerate. researchgate.net The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) oxidizes 3-PG to 3-phosphohydroxypyruvate. nih.govnih.gov This is the rate-limiting step of the pathway. researchgate.net

Transamination: Phosphoserine aminotransferase (PSAT) then catalyzes the transfer of an amino group from glutamate (B1630785) to 3-phosphohydroxypyruvate, forming 3-phosphoserine. nih.govnih.gov

Hydrolysis: The final step is the dephosphorylation of 3-phosphoserine by phosphoserine phosphatase (PSPH) to yield L-serine. nih.govnih.gov This step is irreversible. nih.gov

Catabolism: The catabolism of serine primarily involves its conversion to pyruvate. researchgate.net This is achieved by the enzyme serine dehydratase, which directly deaminates serine. nih.gov Serine can also be converted back to 3-phosphoglycerate via a reversal of the biosynthetic pathway (excluding the irreversible phosphatase step) or converted to glycine. researchgate.net

| Pathway | Step | Key Enzyme | Substrate | Product | Reference |

|---|---|---|---|---|---|

| Biosynthesis | 1. Oxidation | 3-Phosphoglycerate Dehydrogenase (PHGDH) | 3-Phosphoglycerate | 3-Phosphohydroxypyruvate | nih.govresearchgate.net |

| 2. Transamination | Phosphoserine Aminotransferase (PSAT) | 3-Phosphohydroxypyruvate, Glutamate | 3-Phosphoserine | nih.govnih.gov | |

| 3. Hydrolysis | Phosphoserine Phosphatase (PSPH) | 3-Phosphoserine | L-Serine | nih.govnih.gov | |

| Catabolism | Deamination | Serine Dehydratase | L-Serine | Pyruvate | nih.govresearchgate.net |

Arginine Biosynthesis and Metabolic Interconnections (e.g., Urea (B33335) Cycle)

Arginine is classified as a semi-essential or conditionally essential amino acid. embopress.org While the body can synthesize it, the demand may outweigh production capacity during periods of rapid growth or metabolic stress. embopress.org

Biosynthesis and the Urea Cycle: Endogenous arginine synthesis occurs primarily through the intestinal-renal axis. nih.gov The small intestine produces citrulline from glutamine and glutamate, which is then transported to the kidneys and other tissues for conversion into arginine. embopress.org This conversion involves the final two enzymes of the urea cycle, which primarily functions in the liver to detoxify ammonia. embopress.orgwikipedia.org

The steps for converting citrulline to arginine are:

Citrulline Condensation: In the cytosol, the enzyme argininosuccinate (B1211890) synthase (ASS1) condenses citrulline with aspartate to form argininosuccinate. This reaction is dependent on ATP. embopress.orgwikipedia.org

Argininosuccinate Cleavage: Argininosuccinate lyase (ASL) then cleaves argininosuccinate into arginine and fumarate (B1241708). embopress.orgwikipedia.org The fumarate produced can be shuttled back into the mitochondria to replenish the TCA cycle. embopress.org

While the liver contains all the enzymes for the urea cycle, it does not contribute to a net synthesis of arginine for the body because the enzyme arginase is highly active, immediately hydrolyzing any newly synthesized arginine into ornithine and urea. embopress.orgnih.gov

Metabolic Interconnections: Arginine metabolism is a crossroads for several key pathways. embopress.org Glutamate is a key precursor for ornithine (and thus citrulline) synthesis and also provides the aspartate required for the ASS1 reaction. embopress.org The degradation of arginine via arginase produces ornithine, which can be a precursor for the synthesis of polyamines and proline. embopress.orgcreative-proteomics.com

| Step in Cycle | Key Enzyme | Location | Reaction | Reference |

|---|---|---|---|---|

| 1 | Carbamoyl Phosphate Synthetase I (CPS1) | Mitochondria | 2 ATP + HCO3- + NH4+ → Carbamoyl phosphate + 2 ADP + Pi | embopress.orgwikipedia.org |

| 2 | Ornithine Transcarbamylase (OTC) | Mitochondria | Carbamoyl phosphate + Ornithine → Citrulline + Pi | embopress.orgwikipedia.org |

| 3 | Argininosuccinate Synthase (ASS1) | Cytosol | Citrulline + Aspartate + ATP → Argininosuccinate + AMP + PPi | embopress.orgwikipedia.org |

| 4 | Argininosuccinate Lyase (ASL) | Cytosol | Argininosuccinate → Arginine + Fumarate | embopress.orgwikipedia.org |

| 5 | Arginase (ARG1) | Cytosol | Arginine + H2O → Ornithine + Urea | embopress.orgwikipedia.org |

Interconversion and Metabolic Fate of Glycine, Serine, and Arginine within Cellular Systems

The metabolic pathways of glycine, serine, and arginine are deeply interconnected, ensuring a balance of these crucial amino acids for cellular needs such as protein synthesis, nucleotide production, and detoxification.

The most direct and significant link is the reversible interconversion of serine and glycine, catalyzed by serine hydroxymethyltransferase (SHMT). nih.govcapes.gov.br This reaction is central to one-carbon metabolism, as it generates 5,10-methylenetetrahydrofolate (CH2-THF) from the beta-carbon of serine during glycine synthesis. frontiersin.orgresearchgate.net This CH2-THF is a vital donor of one-carbon units for the synthesis of purines and thymidylate, essential components of DNA and RNA. nih.gov The direction of the SHMT-catalyzed reaction depends on the relative concentrations of serine and glycine and the cellular demand for one-carbon units. nih.gov

The catabolism of both serine and glycine can lead to the formation of pyruvate, which can enter the TCA cycle for energy production or be used as a substrate for gluconeogenesis. nih.govuomustansiriyah.edu.iq This positions them as glucogenic amino acids. uomustansiriyah.edu.iq

Arginine's metabolic fate is also tied to that of glycine and serine, albeit more indirectly. Arginine degradation can produce glutamate. nih.gov Glutamate, in turn, is a key substrate for the transamination reaction in serine biosynthesis (catalyzed by PSAT) and can also be a precursor for ornithine, which starts the arginine biosynthetic pathway from citrulline. nih.govembopress.org Furthermore, arginine and glycine are both required for the synthesis of creatine (B1669601), an important molecule for energy buffering in muscle tissue. nih.govembopress.org The first step in creatine synthesis involves the transfer of a guanidino group from arginine to glycine, catalyzed by arginine:glycine amidinotransferase (AGAT). nih.govcreative-proteomics.com

In T cells, the metabolism of all three amino acids is crucial for immune function. Serine and glycine metabolism supports nucleotide synthesis required for proliferation, while arginine metabolism produces nitric oxide and polyamines, which are important signaling and growth molecules. researchgate.net The nitrogen from glycine can be transferred to other amino acids, including glutamine/glutamate and alanine, through various transamination reactions, further integrating its metabolism with the broader amino acid pool. nih.gov

Molecular Interactions and Cellular Signaling Mediated by Gly Ser Arg Containing Peptides

Gly-Ser-Arg Engagement with Extracellular Matrix Components and Receptors

The Gly-Ser-Arg motif, primarily as part of the YIGSR pentapeptide, is a critical ligand for several cell surface receptors, facilitating the bridge between the extracellular environment and the intracellular machinery.

Interactions with Laminin (B1169045) Receptors (e.g., 67 kDa Laminin Receptor, Integrins α3β1, α6β1)

The YIGSR sequence, containing the Gly-Ser-Arg motif, is recognized as a major receptor-binding site on laminin. sigmaaldrich.com Its primary receptor is the 67 kDa high-affinity laminin receptor (67LR), a non-integrin receptor that plays a significant role in cell adhesion to the basement membrane. researchgate.netepfl.chnih.gov The binding of YIGSR to the 67LR is a competitive interaction, as demonstrated by studies where the peptide can displace the receptor from laminin. epfl.chnih.gov Research has shown that peptides containing the YIGSR sequence can bind to the 67LR on various cell types, including platelets and cancer cells. nih.govoncotarget.com

In addition to the 67LR, integrins also serve as receptors for laminin and its peptide fragments. While the research on direct binding of the minimal Gly-Ser-Arg tripeptide is limited, the larger YIGSR sequence has been implicated in interactions with laminin-binding integrins. For instance, the 67LR can be co-expressed and physically interact with the α6 integrin subunit. oncotarget.com While the Arg-Gly-Asp (RGD) sequence is a more broadly recognized ligand for many integrins, including αvβ3 and α5β1, the YIGSR sequence represents an alternative binding motif for laminin-binding integrins. medchemexpress.comresearchgate.net Specifically, integrin α3β1 is a known receptor for laminin, and its engagement can influence cell adhesion and signaling. researchgate.netnih.gov Although direct binding studies of Gly-Ser-Arg to α3β1 and α6β1 are not extensively detailed in the provided results, the context of YIGSR as a laminin-derived peptide suggests a potential role for these integrins in recognizing this motif. nih.gov

| Receptor | Ligand Sequence | Key Findings |

| 67 kDa Laminin Receptor (67LR) | Tyr-Ile-Gly-Ser-Arg (YIGSR) | High-affinity binding, mediates cell adhesion to the basement membrane. researchgate.netepfl.chnih.gov |

| Integrin α3β1 | Laminin (containing YIGSR) | Mediates cell adhesion and can disrupt intercellular adhesion upon engagement. nih.govresearchgate.net |

| Integrin α6β1 | Laminin (containing YIGSR) | Co-expressed and can physically interact with 67LR. oncotarget.com |

Modulation of Cell Adhesion and Migration Processes

The interaction of Gly-Ser-Arg-containing peptides with their receptors is a potent modulator of cell adhesion and migration. The YIGSR peptide, and its parent nonapeptide CDPGYIGSR, have been shown to support the attachment of numerous cell types. epfl.chnih.gov When covalently immobilized, the YIGSR sequence is sufficient to promote not only cell attachment but also cell spreading and the formation of stress fibers. epfl.chnih.gov This indicates that the conformational presentation of the peptide is crucial for its full biological activity.

The role of YIGSR in cell adhesion is further highlighted by experiments showing that antibodies against the 67LR can block cell spreading on YIGSR-coated surfaces. epfl.chnih.gov Moreover, the YIGSR peptide itself can inhibit the adhesion of cells to laminin, demonstrating its competitive nature. nih.gov These findings underscore the importance of the YIGSR-67LR interaction in mediating the initial attachment of cells to the laminin component of the ECM.

Beyond adhesion, the Gly-Ser-Arg motif is involved in regulating cell migration. Peptides containing this sequence have been shown to promote cell migration. scispace.com Conversely, blocking these interactions can inhibit migration. For instance, peptides containing the YIGSR sequence can inhibit the invasiveness of melanoma cells in vitro. sigmaaldrich.com The related Arg-Gly-Asp-Ser (RGDS) peptide has also been shown to inhibit cell migration on fibronectin and laminin substrates. researchgate.net This suggests that peptides mimicking these binding motifs can interfere with the normal processes of cell movement.

| Process | Peptide Sequence | Effect |

| Cell Adhesion | Tyr-Ile-Gly-Ser-Arg (YIGSR) | Promotes cell attachment and spreading. epfl.chnih.govmedchemexpress.com |

| Cell Migration | Tyr-Ile-Gly-Ser-Arg (YIGSR) | Promotes migration; can inhibit metastasis. sigmaaldrich.comscispace.com |

| Cell Migration | Arg-Gly-Asp-Ser (RGDS) | Inhibits migration on fibronectin and laminin. researchgate.netnih.govbiologists.com |

Downstream Intracellular Signaling Cascades Triggered by Gly-Ser-Arg Motifs

The binding of Gly-Ser-Arg-containing peptides to their cell surface receptors initiates a series of intracellular signaling events that ultimately dictate cellular responses. These signaling cascades involve protein phosphorylation, activation of kinase pathways, and changes in intracellular ion concentrations.

Involvement in Tyrosine Phosphorylation Events

The engagement of integrins by ECM components or their peptide mimetics is known to trigger tyrosine phosphorylation of various intracellular proteins. While direct evidence for Gly-Ser-Arg-induced tyrosine phosphorylation is not explicitly detailed, studies on the related Arg-Gly-Asp-Ser (RGDS) peptide provide significant insights. The RGDS peptide, which also interacts with integrins, has been shown to stimulate the tyrosine phosphorylation of specific proteins. nih.govpnas.org In human mesangial cells, RGDS was found to stimulate tyrosine phosphorylation. nih.gov This suggests that the binding of such peptides to integrins can activate intracellular tyrosine kinases. The inhibition of thrombin-induced tyrosine phosphorylation by RGDS in platelets further supports the role of integrin engagement in this signaling event. nih.gov Given the functional similarities and receptor overlap between RGD and YIGSR motifs, it is plausible that Gly-Ser-Arg-containing peptides also modulate tyrosine phosphorylation events upon receptor binding.

Activation of Kinase Pathways (e.g., Integrin-Linked Kinase (ILK), p42/p44 MAPK pathway)

Following receptor engagement, a cascade of kinase activation is often initiated. Integrin-Linked Kinase (ILK) is a key player in integrin-mediated signaling. nih.gov The RGDS peptide has been shown to stimulate ILK activity, leading to downstream effects such as increased TGF-β1 secretion. nih.gov Inhibition of ILK can abolish the effects of RGDS, highlighting the central role of this kinase in the signaling pathway. nih.gov ILK itself is a serine/threonine kinase that can regulate other important signaling molecules, including Akt and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govplos.org

Another critical pathway activated by integrin-ligand interactions is the p42/p44 Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the ERK1/2 pathway. affbiotech.com The RGDS peptide has been demonstrated to induce a transient increase in the activity of p42/p44 MAPK in rat adrenal glomerulosa cells. oup.comnih.gov This activation appears to be independent of other signaling molecules like phosphatidylinositol-3 kinase and protein kinase C. nih.gov The p42/p44 MAPK pathway is a crucial regulator of cell proliferation and differentiation, and its activation by ECM-mimicking peptides underscores the direct link between cell adhesion and these fundamental cellular processes. physiology.org

| Kinase Pathway | Activating Peptide | Key Findings |

| Integrin-Linked Kinase (ILK) | Arg-Gly-Asp-Ser (RGDS) | Stimulates ILK activity, leading to increased TGF-β1 secretion. nih.gov |

| p42/p44 MAPK (ERK1/2) | Arg-Gly-Asp-Ser (RGDS) | Induces transient activation, involved in proliferation and aldosterone (B195564) secretion. oup.comnih.gov |

Regulation of Intracellular Calcium Dynamics

Changes in intracellular calcium concentration ([Ca2+]i) are a common and critical component of cellular signaling. The interaction of integrins with their ligands can lead to fluctuations in [Ca2+]i. For example, activation of glomerulosa cells with the RGDS peptide induces a sustained increase in [Ca2+]i, which is dependent on the influx of external calcium. oup.comnih.gov This is in contrast to the transient calcium release from intracellular stores triggered by the full fibronectin protein. nih.gov The ability of RGDS to modulate calcium influx suggests that integrin engagement can directly or indirectly affect the activity of calcium channels in the plasma membrane. Preventing the aggregation of platelets with an RGD-containing peptide did not significantly affect the calcium transients induced by cathepsin G, suggesting that the calcium signal can be independent of cell aggregation in some contexts. nih.gov

Gly-Ser-Arg Influence on Cellular Processes

The tripeptide sequence Gly-Ser-Arg (GSR) and its variations are integral components of larger peptides and proteins that play crucial roles in a variety of cellular activities. These sequences often act as recognition motifs for cell surface receptors, initiating signaling cascades that influence cell behavior.

Impact on Cell Spreading and Differentiation

Peptide sequences containing the Arg-Gly-Asp (RGD) motif, often in conjunction with serine, are well-established mediators of cell adhesion and spreading. For instance, the synthetic peptide Gly-Arg-Gly-Asp-Ser-Cys (GRGDSC) has been shown to effectively promote the attachment and spreading of arterial smooth muscle cells. This process is comparable to that induced by fibronectin, a major extracellular matrix protein. The interaction is specific and can lead to the formation of actin filament bundles and the transition of smooth muscle cells from a contractile to a synthetic phenotype. nih.gov This transition is a key event in vascular development and pathology. The effects of GRGDSC on cell attachment and reorganization are mediated through the fibronectin receptor, highlighting the importance of the RGD/S sequence in initiating cellular differentiation pathways. nih.gov

Similarly, the laminin-derived peptide Tyr-Ile-Gly-Ser-Arg (YIGSR) promotes cell spreading. tandfonline.com Studies have demonstrated that YIGSR can enhance the proliferation and movement of human umbilical vein endothelial cells (HUVECs). dergipark.org.tr The concentration of the YIGSR peptide is a critical factor in its activity, with specific concentrations leading to increased cell viability and proliferation. dergipark.org.tr This suggests that the Gly-Ser-Arg component within the larger peptide contributes to its ability to modulate endothelial cell behavior, which is fundamental to processes like angiogenesis.

Advanced glycation end-products (AGEs) can modify proteins like fibronectin, impairing their function. This modification can reduce the attachment and spreading of retinal microvascular endothelial cells (RMECs). However, the addition of the Arg-Gly-Asp-Ser (RGDS) peptide can rescue this effect, enhancing cell attachment on the AGE-modified fibronectin. nih.gov This underscores the critical role of the RGDS motif in mediating cell-substrate interactions essential for cell survival and function. nih.gov

Below is a table summarizing the effects of various Gly-Ser-Arg containing peptides on cell spreading and differentiation:

| Peptide Sequence | Cell Type | Observed Effect | Reference |

| Gly-Arg-Gly-Asp-Ser-Cys (GRGDSC) | Arterial Smooth Muscle Cells | Promotes attachment, spreading, and transition to a synthetic phenotype. nih.gov | nih.gov |

| Tyr-Ile-Gly-Ser-Arg (YIGSR) | Human Umbilical Vein Endothelial Cells (HUVECs) | Enhances proliferation, movement, and viability. dergipark.org.tr | dergipark.org.tr |

| Arg-Gly-Asp-Ser (RGDS) | Retinal Microvascular Endothelial Cells (RMECs) | Rescues impaired cell attachment and spreading on AGE-modified fibronectin. nih.gov | nih.gov |

Roles in Inflammatory Responses (e.g., modulation of cytokine production)

The amino acids glycine (B1666218) and serine are individually known to play roles in regulating immune responses. Glycine, for example, can suppress the production of pro-inflammatory cytokines. nih.gov In both lean and obese mice models, glycine treatment has been shown to suppress the expression of TNF-α and IL-6 in fat tissue, while increasing the secretion of the anti-inflammatory adiponectin. nih.gov This suggests that peptides containing these amino acids could have anti-inflammatory properties.

The Arg-Gly-Asp-Ser (RGDS) peptide has been shown to inhibit the lipopolysaccharide (LPS)-induced production of the pro-inflammatory cytokines TNF-α and macrophage inflammatory protein-2 (MIP-2) in bronchoalveolar lavage fluid. medchemexpress.com This inhibition of cytokine production contributes to the reduction of inflammation. Surgical stress is known to trigger the release of pro-inflammatory and pro-tumorigenic cytokines, which can promote tumor metastasis. researchgate.net The modulation of metabolic pathways involving glycine and serine is linked to the regulation of these inflammatory responses. researchgate.net

The activation of the NF-κB pathway is a central event in the inflammatory response, leading to the production of numerous pro-inflammatory cytokines. oncotarget.com Various stimuli, including pathogens and tissue injury, can trigger this pathway. oncotarget.com The ability of RGDS to reduce the production of key inflammatory cytokines suggests its potential to interfere with these signaling cascades. medchemexpress.com

| Peptide/Amino Acid | Model System | Effect on Cytokine Production | Reference |

| Glycine | Lean and MSG-Obese Mice | Suppressed TNF-α and IL-6; Increased Adiponectin. nih.gov | nih.gov |

| Arg-Gly-Asp-Ser (RGDS) | LPS-induced lung inflammation in mice | Inhibited TNF-α and MIP-2 production. medchemexpress.com | medchemexpress.com |

Modulation of Apoptotic Pathways (through related Arg-Gly-Asp-Ser motifs)

The Arg-Gly-Asp-Ser (RGDS) sequence plays a significant role in regulating apoptosis, or programmed cell death. RGDS-containing peptides can induce apoptosis by directly activating caspase-3, a key executioner enzyme in the apoptotic cascade. apexbt.com This activation can occur even before cells detach from their substrate, indicating a direct signaling role for the peptide. apexbt.com

Furthermore, the RGDS peptide has been found to directly and specifically bind to pro-caspase-8, pro-caspase-9, and pro-caspase-3. medchemexpress.com In human umbilical vein endothelial cells, incubation with RGDS leads to the activation of caspase-8 and caspase-9, followed by the activation of caspase-3, ultimately inducing apoptosis. snmjournals.org

Interestingly, while soluble RGDS peptides can induce apoptosis, when immobilized on a surface, the RGD motif can promote cell survival. tandfonline.com Attachment to an RGDS-modified surface can abolish apoptosis induced by various stimuli. medchemexpress.com This anti-apoptotic effect is dependent on the phosphatidylinositol 3-kinase (PI3K) pathway. medchemexpress.com The RGDS peptide also interacts with survivin, an inhibitor of apoptosis protein, and this interaction appears to be crucial for its anti-mitogenic effects. medchemexpress.com

Exposure to advanced glycation end-product (AGE)-modified fibronectin can induce apoptosis in retinal microvascular endothelial cells. The addition of RGDS peptide can significantly prevent this AGE-induced apoptosis, highlighting its pro-survival role in the context of cell-matrix interactions. nih.gov

Gly-Ser-Arg in the Context of Protein-Protein Interactions

Contributions to Receptor Recognition Sites (e.g., in lactoferrin interaction with B lymphocytes)

The N-terminal region of human lactoferrin is crucial for its interaction with B lymphocytes. tandfonline.comnih.gov This region contains a nonapeptide sequence, Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp, which competitively inhibits the binding of lactoferrin to these cells. tandfonline.comresearchgate.net Mild digestion of lactoferrin with trypsin, which cleaves the N-terminal tripeptide Gly-Arg-Arg, reduces its incorporation into B lymphocytes. tandfonline.com The reattachment of a synthetic analogue of this lost sequence, Gly-Arg-Arg-Gly, restores the interaction. tandfonline.comnih.gov This demonstrates the critical role of the N-terminal glycine and the subsequent basic residues in forming the receptor recognition site. The positive charge of this region is important, as preserving it through chemical modification does not significantly affect the interaction. nih.gov

Influence on Protein Folding and Disorder

The presence of specific amino acid sequences can significantly impact the folding and stability of proteins. Glycine, due to its small size and flexibility, is often essential for the proper folding of proteins with tight turns and compact structures, such as the collagen triple helix. researchgate.net The repeating Gly-X-Y motif is fundamental to collagen's structure. nih.gov

Replacing glycine with bulkier amino acids like serine or arginine in collagen model peptides leads to significant destabilization of the triple-helix. researchgate.netnih.gov A Gly-to-Arg replacement can even prevent the formation of a fully folded triple-helix. nih.gov While both Gly-to-Ala and Gly-to-Ser mutations decrease stability, the specific context of the surrounding amino acid sequence influences the extent of this destabilization and the kinetics of folding. acs.org

In the context of intrinsically disordered proteins, which lack a fixed three-dimensional structure, certain amino acids are more prevalent. Glycine, serine, and arginine are among the residues that are often enriched in disordered regions. biorxiv.org Glycine, in particular, contributes to the flexibility of the peptide backbone, which is a hallmark of disordered proteins and regions that undergo liquid-liquid phase separation. biorxiv.org The presence of Gly-Ser-Arg motifs within these regions can therefore influence the dynamic and interactive properties of such proteins.

| Protein/Peptide System | Role of Gly-Ser-Arg or Related Motif | Consequence of Alteration | Reference(s) |

| Human Lactoferrin | Part of the N-terminal receptor recognition site for B lymphocytes. | Removal of the N-terminal Gly-Arg-Arg reduces binding. | tandfonline.comnih.gov |

| Collagen | Essential for proper triple-helix formation (as part of the Gly-X-Y repeat). | Replacement of Gly with Ser or Arg destabilizes the helix. | researchgate.netnih.gov |

| Intrinsically Disordered Proteins | Contributes to flexibility and dynamics. | Influences protein-protein interactions and phase separation. | biorxiv.org |

Chemical Synthesis Methodologies for Gly Ser Arg and Peptide Analogs

Solid-Phase Peptide Synthesis (SPPS) Strategies for Gly-Ser-Arg Incorporation

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for synthesizing peptides like Gly-Ser-Arg. bachem.com In this technique, the peptide chain is assembled stepwise while anchored to an insoluble polymer resin, which simplifies the purification process by allowing excess reagents and by-products to be washed away after each step. bachem.comresearchgate.net

The most common SPPS strategy utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the Nα-amino group of the growing peptide chain. bachem.comiris-biotech.de The synthesis of Gly-Ser-Arg would proceed from the C-terminus, starting with an arginine residue attached to the resin. The side chains of trifunctional amino acids must be protected with groups that are stable to the Fmoc deprotection conditions (typically 20% piperidine (B6355638) in a solvent like DMF) but can be removed during the final cleavage from the resin, usually with a strong acid like trifluoroacetic acid (TFA). iris-biotech.deuniversiteitleiden.nlgoogle.com

For the Gly-Ser-Arg sequence, standard side-chain protecting groups would be:

Arginine (Arg): The bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is commonly used to protect the guanidino function. google.comresearchgate.netpeptide.com

Serine (Ser): The hydroxyl group is typically protected with a tert-butyl (tBu) ether. iris-biotech.degoogle.com

The peptide bond formation (coupling) step is critical and requires an activating agent to convert the incoming Fmoc-amino acid's carboxylic acid into a more reactive form. A variety of coupling reagents are employed, and their selection can be optimized for specific sequences. nih.govresearchgate.net For instance, aminium/uronium-based reagents like HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, especially for sterically hindered couplings. nih.govsigmaaldrich.com In some cases, HATU is preferred for coupling bulky residues like Arginine. nih.gov Carbodiimides such as DIC (N,N'-diisopropylcarbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole), are also common. researchgate.netcsic.es

| Reagent Class | Examples | Typical Use/Notes |

|---|---|---|

| Aminium/Uronium | HBTU, HATU, TBTU | Highly efficient and fast-acting; HATU is often used for difficult couplings, including Arg. nih.gov |

| Carbodiimide | DIC | Used with additives like HOBt or OxymaPure to increase efficiency and suppress side reactions. researchgate.netcsic.es |

| Phosphonium | PyBOP | Effective for overcoming aggregation and for coupling hindered amino acids. sigmaaldrich.com |

Optimization of Fmoc-SPPS protocols often involves addressing challenges such as peptide aggregation, which can hinder deprotection and coupling steps, leading to incomplete sequences. sigmaaldrich.com Strategies to overcome this include the use of chaotropic salts, specialized solvents, or the incorporation of backbone-disrupting elements like pseudoproline dipeptides. sigmaaldrich.com

To accelerate the synthesis process, microwave irradiation has been successfully integrated into SPPS protocols. nih.govresearchgate.net Microwave energy can significantly shorten the time required for both the deprotection and coupling steps, often reducing reaction times from hours to minutes. nih.govresearchgate.net This technique has been applied to the synthesis of peptides containing Gly, Ser, and Arg residues. nih.gov For example, in one study, microwave heating was used during the deprotection and coupling steps in the Fmoc-SPPS of cyclic peptides where Gly, Ser, and Arg were used as starting amino acids. nih.gov

While microwave-assisted SPPS (MW-SPPS) enhances reaction rates, careful temperature control is crucial to prevent side reactions, most notably the epimerization (racemization) of amino acid stereocenters. researchgate.net Studies have shown that performing MW-SPPS at controlled temperatures, for instance at 60°C, can achieve rapid synthesis with low levels of enantiomerization for residues like Serine and Arginine. researchgate.net Another development is the use of aqueous microwave-assisted SPPS, which represents a greener chemistry approach by reducing the reliance on organic solvents. nih.govresearchgate.net This method has been successfully used to synthesize a laminin-related peptide, H-Tyr-Ile-Gly-Ser-Arg-NH₂, without observing significant side reactions. nih.gov

| Parameter | Conventional SPPS (Room Temp) | Microwave-Assisted SPPS (MW-SPPS) |

|---|---|---|

| Synthesis Time | Longer (hours per cycle) | Shorter (minutes per cycle). nih.gov |

| Efficiency | Can be lower, especially for difficult sequences. sigmaaldrich.com | Generally higher yields and purity due to improved reaction kinetics. nih.gov |

| Side Reaction Risk | Aggregation is a common issue. sigmaaldrich.com | Potential for epimerization if temperature is not controlled. researchgate.net |

| Applications | Standard for routine synthesis. | Ideal for long or difficult sequences and high-throughput synthesis. researchgate.netresearchgate.net |

The hydroxyl group of serine presents a specific challenge in SPPS. While the standard tert-butyl (tBu) protecting group is effective, its removal requires strong acids like TFA, which can promote other side reactions. iris-biotech.dedrivehq.com This has led to the development of "minimal protection" strategies where the serine hydroxyl group is left unprotected during synthesis. nih.govcpcscientific.com

This approach is particularly favorable from a green chemistry perspective as it reduces the number of synthetic steps and avoids the use of certain hazardous reagents. nih.gov However, a free hydroxyl group can potentially undergo O-acylation during the coupling step, leading to the formation of branched byproducts. Research has shown that under specific conditions, such as aqueous microwave-assisted SPPS using the coupling agent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), the coupling reaction proceeds efficiently with minimal O-acylation. nih.govresearchgate.net A study applying this protocol to a peptide containing the Gly-Ser-Arg sequence reported a crude product with a single HPLC peak, indicating the absence of major side reactions. nih.gov

An alternative advanced strategy for managing difficult sequences containing serine is the use of pseudoproline dipeptides. csic.es These building blocks, such as Fmoc-Arg(Pbf)-Ser(ψMe,Mepro)-OH, introduce a temporary, reversible kink in the peptide backbone that disrupts interchain hydrogen bonding, thereby preventing aggregation and improving solvation. sigmaaldrich.comcsic.es

Microwave-Assisted SPPS Techniques

Solution-Phase Peptide Synthesis Approaches

Although less common for routine synthesis due to its labor-intensive nature requiring purification after each step, solution-phase peptide synthesis (also known as liquid-phase synthesis) remains a powerful method, particularly for large-scale production or the synthesis of complex peptide fragments. researchgate.netpublish.csiro.au In this approach, protected amino acids or peptide fragments are coupled in a suitable solvent, and the product is isolated and purified before proceeding to the next step. publish.csiro.au

A key strategy in solution-phase synthesis is fragment condensation, where shorter, protected peptide segments are synthesized and then joined together. google.compublish.csiro.au For example, a complex tridecapeptide containing multiple Ser, Gly, and Arg residues was successfully synthesized by coupling a protected tetrapeptide with a protected nonapeptide in solution using dicyclohexylcarbodiimide (B1669883) (DCC) and HOBt. publish.csiro.au This approach allows for the purification of intermediate fragments, which can lead to a final product of very high purity. The protecting group strategy must be carefully planned to allow for selective deprotection of specific groups at different stages of the synthesis. publish.csiro.au

Design and Synthesis of Gly-Ser-Arg-Functionalized Biomaterials (e.g., for tissue engineering applications)

The Gly-Ser-Arg sequence is part of larger motifs, such as YIGSR from laminin (B1169045) and GRGDS from fibronectin, which are known to be cell adhesion domains. royalsocietypublishing.orgrug.nlgenscript.com Immobilizing these peptides onto the surface of biomaterials is a key strategy for enhancing cell attachment, proliferation, and differentiation, which is fundamental to tissue engineering. royalsocietypublishing.orgrug.nlcambridge.org

The synthesis of these functionalized biomaterials involves two main steps: the chemical synthesis of the peptide itself (often with a reactive handle) and its subsequent conjugation to a scaffold material. rug.nlcambridge.org

Peptide Synthesis: The peptide (e.g., an analog containing the Gly-Ser-Arg sequence) is first synthesized using SPPS. To facilitate conjugation, a functional group can be introduced at the N-terminus or on the side chain of an additional amino acid. For example, a cysteine residue can be added to the N-terminus of a YIGSR peptide. cambridge.org The thiol group of cysteine can then be used to form a stable disulfide or thioether bond with a modified scaffold material. cambridge.org In another approach, a lysine (B10760008) with an orthogonal protecting group can be incorporated to allow for specific functionalization at its side-chain amine. rug.nl

Conjugation to Biomaterials: The synthesized peptide is then covalently attached to a polymer scaffold. For instance, the YIGSR-Cys peptide has been successfully bonded to a chitosan-based scaffold that was modified to contain thiol groups; the covalent linkage was formed via disulfide bond formation in an oxygen atmosphere. cambridge.org In another elegant example, peptides were functionalized with a ureido-pyrimidinone (UPy) moiety on the solid support. rug.nl These UPy-peptides can then be simply mixed with UPy-functionalized polymers, where they self-assemble via hydrogen bonding to create a bioactive material with cell-adhesive properties. rug.nl These methods allow for the creation of scaffolds that present specific biological signals to cells, guiding tissue regeneration. royalsocietypublishing.orgrug.nl

Advanced Analytical Characterization of Gly Ser Arg Peptides

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a fundamental tool for separating the components of a mixture, making it indispensable for assessing the purity of synthetic peptides like Gly-Ser-Arg and for their isolation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides. It separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For peptides like Gly-Ser-Arg, reversed-phase HPLC (RP-HPLC) is commonly used, where the stationary phase is nonpolar and the mobile phase is a polar solvent, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent like trifluoroacetic acid (TFA). hplc.eu

The purity of peptides is determined by integrating the area of the peak corresponding to the target peptide and comparing it to the total area of all peaks in the chromatogram. A high percentage indicates a pure sample. For instance, synthetic peptides are often considered pure if they exhibit a purity level of >95% as determined by HPLC analysis at a specific wavelength, such as 230 nm or 254 nm. rsc.org The retention time, the time it takes for a compound to travel through the column, is a characteristic feature that can be used for identification under specific chromatographic conditions.

Table 1: Illustrative HPLC Parameters for Peptide Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 wide pore, 4.6 x 250 mm hplc.eu |

| Mobile Phase A | 0.1% TFA in water hplc.eu |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | A linear gradient of increasing Mobile Phase B |

| Flow Rate | ~1 mL/min for analytical columns hplc.eu |

| Detection | UV absorbance at 230 nm or 254 nm rsc.org |

| Purity Threshold | >95% rsc.org |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to traditional HPLC. This is achieved by using columns with smaller particle sizes (typically 1.7 µm), which allows for faster separations without sacrificing efficiency. lcms.cz UPLC is particularly advantageous for the analysis of complex samples and for high-throughput screening.

In the context of Gly-Ser-Arg, UPLC can provide a more detailed purity profile in a shorter amount of time. The enhanced resolution can separate the target peptide from closely related impurities that might co-elute in an HPLC separation. waters.com UPLC systems, often coupled with mass spectrometry, are powerful tools for targeted amino acid analysis and peptide quantification. mdpi.comnih.gov

Table 2: Representative UPLC Conditions for Amino Acid and Peptide Analysis

| Parameter | Typical Value/Condition |

|---|---|

| System | Waters ACQUITY UPLC® System lcms.cz |

| Column | AccQ•Tag Ultra, 2.1 x 100 mm, 1.7 µm lcms.cz |

| Column Temperature | 45-60 °C lcms.czwaters.com |

| Flow Rate | 700 µL/min lcms.cz |

| Mobile Phases | Specific eluents for amino acid or peptide analysis lcms.cz |

| Detection | UV, fluorescence, or mass spectrometry nih.govlcms.cz |

Mass Spectrometry (MS) for Sequence Verification and Molecular Weight Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a peptide and for verifying its amino acid sequence. For the tripeptide Gly-Ser-Arg, MS analysis would confirm its expected molecular weight.

Tandem mass spectrometry (MS/MS) is employed for sequencing. pressbooks.pub In this process, the peptide ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern reveals the sequence of amino acids. For example, a study identified Gly-Ser-Arg from a fraction of soybean protein hydrolysate using ion trap tandem mass spectrometry, where the MS/MS spectrum of the ion at m/z 319.53 corresponded to the Gly-Ser-Arg sequence. researchgate.net This technique provides definitive confirmation of the peptide's primary structure. rapidnovor.com

Table 3: Mass Spectrometric Data for Gly-Ser-Arg

| Parameter | Value | Reference |

|---|---|---|

| Technique | Ion Trap Tandem Mass Spectrometry | researchgate.net |

| Parent Ion (m/z) | 319.53 | researchgate.net |

| Determined Sequence | Gly-Ser-Arg | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about the structure and dynamics of molecules in solution. rsc.orgresearchgate.net For a peptide like Gly-Ser-Arg, NMR can be used to confirm the identity and covalent structure of the amino acid residues and to study their three-dimensional arrangement.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized. A 1D ¹H NMR spectrum provides information on the types of protons present in the molecule. rsc.org 2D experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), reveal scalar couplings between protons, which helps in identifying the individual amino acid spin systems. uzh.chnmims.edu The Nuclear Overhauser Effect (NOE) provides information about protons that are close in space, which is crucial for determining the peptide's conformation. nmims.edu The chemical shifts of the protons and carbons in the NMR spectrum are unique to each amino acid and can be compared to known values for verification. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bond Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. ose-services.com An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This technique measures the vibrations of bonds within a molecule, and the resulting spectrum acts as a molecular "fingerprint." mt.com

For Gly-Ser-Arg, FTIR analysis can confirm the presence of characteristic functional groups. intertek.com Key absorption bands would include the amide A band (N-H stretching) around 3300 cm⁻¹, the amide I band (C=O stretching) around 1650 cm⁻¹, and the amide II band (N-H bending and C-N stretching) around 1550 cm⁻¹. lew.ro The specific positions of these bands can provide information about the peptide's secondary structure. Comparing the FTIR spectra of individual amino acids like Glycine (B1666218) and Serine reveals differences in their "R" groups, which would also be reflected in the spectrum of the tripeptide. researchgate.net

Table 4: Characteristic FTIR Absorption Bands for Peptides

| Vibration | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Amide A (N-H stretch) | ~3300 |

| Amide B | ~3100 |

| Amide I (C=O stretch) | ~1650 |

| Amide II (N-H bend, C-N stretch) | ~1550 |

Amino Acid Analysis for Compositional Verification

Amino acid analysis (AAA) is a fundamental technique used to determine the amino acid composition of a peptide or protein. annualreviews.org The process typically involves hydrolyzing the peptide into its constituent amino acids, followed by their separation, identification, and quantification. nih.gov

For Gly-Ser-Arg, AAA would be used to confirm that the peptide is composed of Glycine, Serine, and Arginine in a 1:1:1 ratio. After hydrolysis, the amino acids are often derivatized to make them detectable by UV or fluorescence. They are then separated by chromatography, and the amount of each amino acid is quantified by comparing the peak areas to those of known standards. waters.com This analysis provides crucial verification of the peptide's composition. nih.gov

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| Gly-Ser-Arg |

| Acetonitrile |

| Trifluoroacetic acid (TFA) |

| Glycine |

| Serine |

| Arginine |

| Water |

| Phenylisothiocyanate |

Computational and Theoretical Investigations of Gly Ser Arg

Molecular Dynamics Simulations and Conformational Analysis of Gly-Ser-Arg Peptides

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, enabling the exploration of the conformational landscape of peptides like Gly-Ser-Arg. These simulations track the atomic motions of the peptide over time, providing a detailed picture of its flexibility, dominant shapes (conformations), and interactions with its environment, typically water.

Studies on peptides containing glycine (B1666218) and serine have shown that these residues contribute to significant flexibility. MD simulations of octapeptides composed of Gly-Ser repeats reveal that these chains predominantly exist in a disordered state in solution, though they can adopt compact shapes. aip.org The end-to-end distance of such peptides, a measure of their compactness, can be modeled and shows excellent agreement with experimental data, validating the simulation's accuracy. aip.org The conformational landscape is often complex, with a few significant conformations dominating. aip.org

When the Gly-Ser-Arg sequence is part of a larger protein structure, such as collagen, MD simulations can reveal the structural impact of its constituent amino acids. For instance, simulations of collagen-like proteins have demonstrated that substituting glycine with other residues like serine or arginine has distinct structural consequences. An arginine substitution can induce a significant bulge in the triple-helix structure and disrupt the critical interchain hydrogen bonds that maintain its integrity. nih.gov This highlights how the specific sequence and local environment dictate the peptide's conformation and subsequent function.

The conformational analysis of peptides is not limited to MD simulations. Techniques such as Circular Dichroism (CD) spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy provide experimental data that can be used to validate and refine computational models. acs.org For example, studies on other peptides have used these methods to identify stable secondary structures like 3(10)-helices, which are characterized by specific intramolecular hydrogen-bonding patterns. acs.org

Table 1: Summary of MD Simulation Findings on Gly-Ser-Containing Peptides

| Peptide System | Simulation Focus | Key Findings | Reference(s) |

|---|---|---|---|

| Trp-(Gly-Ser)3-Dbo | Conformational Dynamics | Peptides are predominantly disordered but adopt a compact shape. The conformational landscape is dominated by a limited number of structures. | aip.org |

| Collagen-like Peptides | Effect of Gly→Arg/Ser substitution | Arg substitutions cause notable bulging and disrupt interchain hydrogen bonds more than Ser substitutions. | nih.gov |

Quantum Mechanical Calculations for Interatomic Interactions and Electronic Structure

Quantum mechanical (QM) calculations offer a higher level of theory to investigate the fundamental electronic properties of molecules. For the Gly-Ser-Arg tripeptide, QM methods can elucidate the nature of its covalent bonds, the distribution of electron density, and the precise characteristics of non-covalent interactions, such as hydrogen bonds, which are crucial for its structure and interactions with other molecules.

QM calculations, often in a hybrid form known as QM/MM (Quantum Mechanics/Molecular Mechanics), can be applied to large biological systems. In this approach, the most critical part of the system (e.g., the peptide and its direct interaction partners) is treated with high-accuracy QM methods, while the rest of the environment is modeled using more computationally efficient MM force fields. This has been used to study complex systems where Arg, Gly, and Ser residues are involved in key interactions, such as within the active sites of enzymes. mdpi.com

Analyses of the electronic structure of model collagen peptides have shown that the local atomic environment significantly influences the partial charges on the atoms of each amino acid. mdpi.com For example, the nitrogen atoms in the side chain of arginine and the N-terminal nitrogen of glycine show distinct charge characteristics that are sensitive to their surroundings. mdpi.com These charge distributions are fundamental to the peptide's electrostatic interactions.

Furthermore, QM methods are used to precisely quantify the strength of specific interactions. Local vibrational mode theory, combined with QM calculations, can assess the strength of hydrogen bonds between amino acids in a protein's binding pocket and a ligand. nih.gov Such studies consistently show that Asp, Gly, Ser, Glu, and Arg are among the amino acids that frequently participate in these critical interactions. nih.gov

Table 2: Applications of Quantum Mechanical Calculations to Peptide Systems

| QM Method/Approach | Application | Key Insights Provided | Reference(s) |

|---|---|---|---|

| Orthogonalized Linear Combination of Atomic Orbitals (OLCAO) | Electronic structure of collagen peptides | Provides detailed atomic partial charges, revealing the influence of the local environment on residues like Gly and Arg. | mdpi.com |

| QM/MM Simulations | Study of enzyme active sites | Elucidates the roles of specific residues (including Arg, Gly, Ser) in complex chemical reactions and interactions within a protein. | mdpi.com |

| Semiempirical Tight-Binding and Local Vibrational Mode Theory | Assessment of protein-ligand hydrogen bonds | Quantifies the strength of individual hydrogen bonds, identifying key interacting residues like Ser and Arg. | nih.gov |

Modeling of Peptide-Receptor Binding and Ligand-Target Interactions

Understanding how the Gly-Ser-Arg peptide binds to its biological targets is crucial for deciphering its function. Computational modeling, particularly molecular docking, is a primary tool for this purpose. mdpi.com Molecular docking algorithms predict the preferred orientation and conformation (the "pose") of a peptide when it binds to a receptor's binding site, and they provide a score to estimate the strength of the interaction. mdpi.com

These models can reveal the specific molecular interactions that stabilize the peptide-receptor complex. For the Gly-Ser-Arg peptide, this would involve identifying which of its atoms form hydrogen bonds, salt bridges, or hydrophobic contacts with the receptor's amino acids. For example, computational studies on other peptide-receptor systems have shown that serine residues can form important hydrogen bonds, while the long, positively charged side chain of arginine is often involved in strong electrostatic interactions or salt bridges with acidic residues (Asp or Glu) on the receptor. ulisboa.ptnih.gov The glycine residue, with its minimal side chain, can allow for close packing or provide the necessary backbone flexibility for the peptide to fit into a sterically constrained binding pocket. ulisboa.pt

Modeling studies have successfully elucidated the binding modes of various peptides. In one study, a peptide discovered through phage display was modeled to understand its binding to the folate receptor alpha, revealing key molecular recognition patterns. nih.gov In another example, computational modeling was used to assess how mutations from Glycine to Serine or Arginine in a collagen-like peptide altered its binding affinity for an integrin receptor. nih.gov These models provide a structural hypothesis for experimentally observed binding data.

Table 3: Examples of Computational Modeling of Peptide-Target Interactions

| Peptide/Ligand | Target | Modeling Technique | Key Finding | Reference(s) |

|---|---|---|---|---|

| Collagen-like peptide (with Gly→Arg/Ser mutations) | Integrin α2I domain | Computational Modeling/Binding Affinity Assay | Arginine substitution altered integrin binding affinity. | nih.gov |

| Various compounds | Aquaporin 1 | Molecular Docking | Identified key interactions with residues including Gln 47, Gly 125, Arg 126, and Ser 199. | ulisboa.pt |

| C7 Peptide | Folate Receptor α | Structure Modeling/Molecular Docking | Revealed the binding mode of the peptide to its receptor, explaining its targeting ability. | nih.gov |

Computational Predictions of Gly-Ser-Arg Mutational Effects and Sequence Correlates

When the Gly-Ser-Arg sequence is part of a larger protein, changing one of these amino acids through mutation can have significant effects on the protein's stability, structure, and function. A variety of computational tools exist to predict these effects before any experiments are conducted. These tools use different approaches, including sequence conservation analysis, physical chemistry principles, and machine learning models.

For example, a substitution of the central glycine in the Gly-X-Y repeating unit of collagen is often associated with connective tissue disorders. nih.gov Computational models have been developed to predict the clinical severity of such mutations. acs.org These models show that substitutions to a bulky, charged residue like arginine are often more destabilizing than substitutions to a smaller, polar residue like serine. nih.govacs.org Molecular dynamics simulations can further quantify this by calculating the change in folding free energy (ΔΔG) upon mutation. Studies have shown that a Gly→Ser mutation can destabilize a collagen-like peptide, and the degree of destabilization is influenced by neighboring residues like Gln and Arg. nih.gov

Numerous web-based servers and standalone software can predict the impact of a mutation. Tools like SIFT, PolyPhen-2, and PhD-SNP analyze factors such as evolutionary conservation and the structural and chemical properties of the amino acid change to classify a mutation as "deleterious" or "tolerated". thno.org Such tools have been used to analyze thousands of potential mutations in genes, including Gly→Arg and Gly→Ser substitutions, identifying them as potentially disease-causing. thno.org Furthermore, analysis of large sequence datasets can reveal mutational correlations. For instance, in viral proteomes, glycine has been observed to mutate to and from several other amino acids, including serine and arginine, suggesting a degree of interchangeability or a close functional relationship in certain protein contexts. mdpi.com

Table 4: In Silico Tools for Predicting Mutational Effects

| Tool/Method | Prediction Principle | Application Example | Reference(s) |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | Calculation of free energy change (ΔΔG) | Quantified the destabilizing effect of Gly→Ser mutations in collagen models. | nih.gov |

| Decision Tree Models | Correlation of mutation position and type with clinical outcome | Predicted the lethality of Gly→Arg/Ser/Val/Asp/Glu mutations in collagen. | acs.org |

| SIFT, PolyPhen-2, PhD-SNP, SNPs&GO | Sequence and structure-based prediction | Classified nsSNPs (including Gly→Arg, Gly→Ser) in the GCK gene as deleterious or neutral. | thno.org |

In Silico Design of Gly-Ser-Arg-Containing Peptide Mimetics

Peptidomimetics are molecules designed to mimic the structure and function of a natural peptide but with improved pharmacological properties, such as better stability against enzymatic degradation and enhanced bioavailability. The in silico design of peptidomimetics based on the Gly-Ser-Arg sequence is a rational drug design strategy that leverages computational power to create novel therapeutic candidates.

The design process often begins by identifying the "pharmacophore"—the essential three-dimensional arrangement of chemical groups on the peptide responsible for its biological activity. nih.gov This can be determined from peptide-receptor models (Section 7.3) or conformational analysis (Section 7.1). For a Gly-Ser-Arg-based peptide, the pharmacophore would involve the specific spatial orientation of the glycine backbone, the serine hydroxyl group, and the arginine guanidinium (B1211019) group.

Once the pharmacophore is defined, computational chemists can use it as a template to screen virtual libraries of millions of compounds, searching for non-peptide molecules that can present the same key chemical features in the correct 3D arrangement. nih.gov Alternatively, de novo design algorithms can build novel molecules from scratch, piece by piece, within the receptor's binding site to ensure a perfect fit. mdpi.comfrontiersin.org These methods have been successfully used to design ligands for various targets. mdpi.com

Another approach involves creating modified peptides. For example, computational methods can guide the synthesis of "retro-inverso" peptides, where the direction of the peptide bonds is reversed, or the creation of cyclized peptides. upc.edu Cyclization, by constraining the peptide's conformation, can lock it into its bioactive shape, increasing its affinity and selectivity for a target receptor. The design of cyclic analogs of the Arg-Gly-Asp (RGD) sequence, a close cousin of GSR, has led to highly selective and potent integrin inhibitors. upc.edu

Table 5: Computational Strategies for Peptidomimetic Design

| Design Strategy | Description | Example Application | Reference(s) |

|---|---|---|---|

| Pharmacophore Modeling & Virtual Screening | Using the 3D features of the active peptide to search for matching non-peptide molecules in a database. | Design of nonpeptide ligands for G protein-coupled receptors from a peptide lead. | nih.gov |

| De Novo Design | Building novel ligands piece-by-piece within the target's binding site using computational algorithms. | Computational design of peptide ligands against a small molecule toxin (ochratoxin A). | mdpi.com |

| Conformational Constraint | Introducing modifications (e.g., cyclization) to lock the peptide into its bioactive conformation. | Design of selective cyclic RGD peptides for targeting specific integrin receptors. | upc.edu |

Emerging Research Applications and Future Perspectives on Gly Ser Arg

Development of Gly-Ser-Arg-Based Probes for Cell Biology Research

Short peptide sequences are increasingly utilized in the design of sophisticated probes to investigate complex biological processes. The unique sequence of amino acids in a peptide determines its structural conformation and biochemical properties, making it a versatile tool for targeting and reporting on cellular events.

Fluorescent probes are powerful tools for bioimaging and diagnostics. biosynth.com Peptides containing specific sequences can be conjugated to fluorescent dyes to monitor peptide-receptor interactions, quantify receptors, or identify specific cell populations. lubio.ch In the development of FRET (Förster Resonance Energy Transfer)-based probes, short peptide sequences can act as spacers or linkers between donor and acceptor fluorophores. nih.gov For instance, a spacer sequence of Gly-Arg-Ser-Arg, a close variant of Gly-Ser-Arg, has been used in the construction of a genetically encoded probe to visualize the activation of the Rho family GTPase, Rac1, in living cells. nih.gov The design of such probes relies on the principle that the binding of the target molecule induces a conformational change, altering the distance between the fluorophores and thus changing the FRET signal.

Furthermore, peptide probes are being developed to detect specific disease markers. For example, fluorescently labeled peptide probes have been designed to detect collagen mutations, which can cause heritable disorders. rsc.org In one study, the degree of fluorescence quenching depended on the specific amino acid substitution, with Arg causing a significant effect. rsc.org Another research effort developed a fluorescent peptide probe, H-Lys(FITC)-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Gly-Ser-Gly-Ser-Bip-Bip-NH2, which demonstrated high selectivity for cardiomyocytes, highlighting the potential of using specific peptide sequences, including Gly-Ser motifs, for targeting cardiac tissue. nih.gov These examples underscore the utility of incorporating sequences like Gly-Ser-Arg into advanced probes for sensitive and specific detection in cell biology.

Integration into Novel Biomaterial Designs for Cellular Microenvironments

The engineering of biomaterials that mimic the natural extracellular matrix (ECM) is a cornerstone of tissue engineering. The goal is to create scaffolds that provide not only structural support but also the necessary biochemical cues to guide cell behavior, such as adhesion, proliferation, and differentiation. d-nb.inforesearchgate.net Short, bioactive peptide sequences are frequently incorporated into synthetic biomaterials to replicate the function of large ECM proteins. frontiersin.org

The Gly-Ser-Arg sequence is a component of the larger YIGSR peptide from laminin (B1169045), a major protein in the basement membrane. reading.ac.uk This sequence is known to be a crucial cell adhesion domain. reading.ac.uk Consequently, biomaterials functionalized with YIGSR are extensively studied for their ability to create favorable cellular microenvironments. By immobilizing peptides containing the Gly-Ser-Arg motif onto otherwise bio-inert materials, researchers can transform them into surfaces that actively promote cell attachment and growth. mdpi.commdpi.com

For instance, studies have shown that incorporating the YIGSR sequence into hydrogels can promote the adhesion and survival of mesenchymal stem cells and help maintain their stemness. researchgate.net Similarly, modifying poly(ethylene glycol) (PEG) hydrogels with YIGSR has been shown to support the regeneration of corneal epithelium and nerves. mdpi.com The versatility of this approach allows for the functionalization of a wide range of materials, from natural polymers like chitosan (B1678972) to synthetic ones like polycaprolactone (B3415563) (PCL), to improve their biocompatibility and direct specific cellular responses. mdpi.comfrontiersin.org

Table 1: Examples of Biomaterials Functionalized with Peptides Containing the Gly-Ser-Arg Sequence

| Biomaterial | Functionalizing Peptide | Target Application/Cell Type | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Chitosan/Hydroxyapatite | YIGSR | Nerve Regeneration (rat sciatic nerve) | Grafting of the functionalized tube onto the nerve was evaluated electrophysiologically and histologically. | frontiersin.org |

| Poly(ethylene glycol) (PEG) Hydrogel | YIGSR | Corneal Epithelium & Nerve Regeneration | Promoted regeneration in vivo. | mdpi.com |

| Poly(lactic-co-glycolic acid) (PLGA) Scaffold | YIGSR | Vascularization | A concentration of 1.5 mM YIGSR was found to be promising for increasing vascularization. | researchgate.net |

| Elastin-Like Recombinamers (ELRs) | YIGSR, IKVAV | Dynamic Biomaterials | Incorporated into shear-thinning and self-healing hydrogels to mimic ECM. | frontiersin.org |

| Hybrid Hydrogels | YIGSR | Neural Cell Proliferation | Aided in neural cell proliferation, viability, and adhesion. | researchgate.net |

Exploration of Gly-Ser-Arg in Targeted Molecular Delivery Systems

Targeted drug delivery aims to increase the concentration of therapeutic agents at the site of disease, thereby enhancing efficacy and reducing systemic side effects. mdpi.com Peptides are excellent targeting moieties due to their small size, low immunogenicity, and high specificity for their receptors. nih.gov The concept involves conjugating a peptide that binds to a specific cell surface receptor to a drug delivery vehicle, such as a liposome (B1194612) or nanoparticle, guiding it to the target cells. mdpi.com

The YIGSR peptide, which contains the Gly-Ser-Arg sequence, has been investigated for its potential in targeted cancer therapy. tandfonline.comtandfonline.com The laminin receptor, which YIGSR binds to, is often overexpressed on angiogenic endothelial cells in and around tumor tissues. tandfonline.comnih.gov This makes the YIGSR sequence a promising candidate for targeting the tumor vasculature.

Studies have demonstrated that liposomes decorated with the YIGSR peptide (YIGSR-SL) show significantly enhanced binding to human umbilical vein endothelial cells (HUVEC) in vitro—up to 7-fold higher than non-targeted liposomes. tandfonline.comtandfonline.com When loaded with the anticancer drug 5-fluorouracil, these YIGSR-targeted liposomes were significantly more effective at preventing lung metastasis and inhibiting tumor growth in mouse models of melanoma compared to the free drug or non-targeted liposomes. tandfonline.comnih.gov Similarly, YIGSR-PEG-liposomes carrying adriamycin showed lower IC50 values against human fibrosarcoma cells, indicating enhanced cytotoxicity due to targeted delivery. nih.gov These findings highlight the potential of using the Gly-Ser-Arg-containing YIGSR sequence to create advanced, targeted drug delivery systems for cancer treatment. nih.gov

Advanced Methodological Developments for Peptide Synthesis and Analysis

The production of pure, well-characterized peptides is essential for their use in research and therapeutics. Solid-phase peptide synthesis (SPPS) is the standard method for producing peptides, but traditional approaches often rely on large quantities of organic solvents. rsc.org

Recent advancements focus on developing greener and more efficient synthetic methods. One notable development is the use of water-based, microwave-assisted SPPS. This approach minimizes the use of hazardous organic solvents. A study successfully applied this aqueous protocol to synthesize the laminin-related peptide H-Tyr-Ile-Gly-Ser-Arg-NH2 without needing to protect the hydroxyl side chain of the serine residue. rsc.org Analysis of the crude product by HPLC showed a single peak, indicating high purity and the absence of common side reactions like O-acylation, which can be problematic in sequences containing serine, such as Gly-Ser-Arg. rsc.org

The purity, identity, and structural integrity of synthesized peptides are confirmed through various analytical techniques. High-Performance Liquid Chromatography (HPLC) is crucial for assessing purity and quantifying the peptide. genscript.comresolvemass.ca Mass spectrometry (MS) is used to confirm the molecular weight and sequence. genscript.com For more detailed structural characterization, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine the three-dimensional structure of peptides in solution. rsc.orgmdpi.com Cation-exchange chromatography is another powerful method used to assess purity and the N-terminal integrity of peptides, as demonstrated in the analysis of human lactoferrin variants with N-terminal sequences containing Gly and Arg residues. nih.gov

Table 2: Modern Techniques in the Synthesis and Analysis of Peptides like Gly-Ser-Arg

| Technique | Application | Key Advantages | Reference(s) |

|---|---|---|---|

| Aqueous Microwave-Assisted SPPS | Peptide Synthesis | Greener (uses water), efficient, reduces side reactions (e.g., O-acylation on Ser). | rsc.org |

| Reversed-Phase HPLC | Purity Assessment & Quantification | High resolution for separating the target peptide from impurities and by-products. | genscript.comresolvemass.ca |

| Mass Spectrometry (LC-MS/MS) | Identity & Sequence Confirmation | Provides precise molecular weight and fragmentation data to verify the amino acid sequence. | genscript.comresolvemass.ca |

| NMR Spectroscopy | Structural Analysis | Determines the 3D structure and conformation of the peptide in solution. | rsc.orgmdpi.com |

| Cation-Exchange Chromatography | Purity & Integrity Analysis | Separates peptides based on charge, useful for assessing N-terminal degradation. | nih.gov |